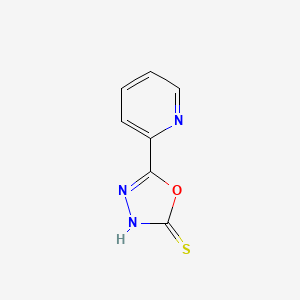

5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

Description

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry and medicinal chemistry. researchgate.netnih.gov Among the vast array of heterocyclic systems, the 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, has garnered considerable attention as a "privileged scaffold". This designation stems from its consistent presence in a multitude of biologically active compounds and its ability to serve as a versatile building block in the synthesis of new therapeutic agents. nih.gov

The significance of the 1,3,4-oxadiazole core is rooted in its favorable physicochemical properties. It is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles. nih.gov The oxadiazole ring is chemically and thermally stable, and its constituent atoms, particularly the nitrogen and oxygen, can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.govnih.gov

Research has extensively documented the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives. nih.gov These compounds have been shown to exhibit a remarkable range of biological effects, underscoring their importance in the development of new drugs for various diseases. Current time information in Derby, GB.medchemexpress.com The versatility of the 1,3,4-oxadiazole nucleus allows for substitutions at the 2 and 5 positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with specific biological targets.

The following interactive table summarizes the diverse biological activities reported for compounds containing the 1,3,4-oxadiazole scaffold:

| Biological Activity | Description of Findings |

| Antimicrobial | Derivatives have shown potent activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as various fungal strains. Current time information in Derby, GB. |

| Anticancer | Numerous 1,3,4-oxadiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines, such as breast, lung, and colon cancer. medchemexpress.comrsc.org The marketed drug Zibotentan is an example of an anticancer agent with this scaffold. |

| Antiviral | The well-known antiretroviral drug Raltegravir, used in the treatment of HIV infection, features a 1,3,4-oxadiazole moiety, highlighting the scaffold's potential in developing antiviral agents. Current time information in Derby, GB. |

| Anti-inflammatory | Compounds incorporating the 1,3,4-oxadiazole ring have been reported to possess significant anti-inflammatory properties. Current time information in Derby, GB. |

| Antitubercular | The 1,3,4-oxadiazole nucleus is a key component in various compounds synthesized and evaluated for their activity against Mycobacterium tuberculosis. medchemexpress.com |

| Antidiabetic | Oxadiazole hybrids have been shown to modulate molecular targets that regulate glucose metabolism and insulin (B600854) secretion, such as α-glucosidase and α-amylase. nih.gov |

| Analgesic | Certain derivatives of 1,3,4-oxadiazole have been found to exhibit pain-relieving properties. Current time information in Derby, GB. |

Beyond its applications in medicine, the 1,3,4-oxadiazole scaffold is also utilized in materials science, contributing to the development of organic light-emitting diodes (OLEDs), photoluminescent materials, and polymers.

Strategic Importance of Pyridine-Thiol-Oxadiazole Hybrid Structures in Molecular Design

The deliberate combination of different pharmacophoric units into a single hybrid molecule is a powerful strategy in modern drug discovery. nih.gov This approach, known as molecular hybridization, aims to create new chemical entities with improved affinity, efficacy, and a modified biological activity spectrum, potentially leading to synergistic effects. nih.gov The structure of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is a prime example of this design principle, integrating a pyridine (B92270) ring, a 1,3,4-oxadiazole core, and a thiol group.

Pyridine Moiety: The pyridine ring is a six-membered nitrogen-containing heterocycle that is a common feature in numerous bioactive molecules and approved drugs. nih.govnih.gov Its inclusion in a molecular structure can influence several key properties. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets and for modulating the aqueous solubility of the compound. Furthermore, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins and enzymes. nih.gov The development of pyridine-based novel derivatives is a significant focus in the search for new anticancer treatments. nih.gov

1,3,4-Oxadiazole Core: As detailed in the previous section, the 1,3,4-oxadiazole ring serves as a stable and versatile scaffold that is often associated with a wide range of biological activities. nih.gov Its role in the hybrid structure is to act as a rigid linker between the pyridine ring and the thiol group, maintaining a specific spatial orientation of these functionalities. This well-defined geometry can be critical for the molecule's ability to fit into the active site of a target protein.

Thiol/Thioether Linker: The thiol group (-SH) in this compound, or its corresponding thioether linkage in derivatives, plays a multifaceted role in the molecular design. The thiol group is a known metal chelator and can interact with metalloenzymes. It can also participate in hydrogen bonding and can be a site for further chemical modification to create a library of related compounds. When the thiol group is used to create a thioether linker, it can enhance the lipophilicity and membrane permeability of the molecule, which are important pharmacokinetic properties. nih.gov

The strategic integration of these three components into a single molecule, such as this compound, is intended to leverage the complementary features of each moiety. nih.gov The goal is to create a hybrid molecule with enhanced therapeutic properties that may not be achievable with the individual components alone. nih.gov For instance, research into pyridine-based 1,3,4-oxadiazole derivatives has been pursued to develop new anticancer agents. nih.gov The combination of these heterocycles in a single molecular framework can lead to hybrid molecules with optimized drug-like properties and bioactivity. nih.gov The design of such pyridine-embedded 1,3,4-oxadiazole hybrids has also been explored for the development of potential antimicrobial agents. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-3-1-2-4-8-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNWRPICZLNODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363340 | |

| Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-47-9 | |

| Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Pyridin 2 Yl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

Classical and Modified Cyclocondensation Approaches

The cornerstone of synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the cyclocondensation reaction, a robust and widely adopted method. This approach typically involves the reaction of a carboxylic acid hydrazide with a one-carbon synthon, most commonly carbon disulfide, under basic conditions.

Reaction of Carboxylic Acid Hydrazides with Carbon Disulfide under Basic Conditions

The most prevalent and classical method for the synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol involves the reaction of pyridine-2-carbohydrazide with carbon disulfide in the presence of a base. jchemrev.comjchemrev.comnih.gov This reaction proceeds through an intermolecular cyclization process.

The general mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide. This is followed by a series of proton transfers and cyclization, facilitated by the basic medium, which typically consists of potassium hydroxide (B78521) dissolved in an alcoholic solvent like ethanol (B145695). nih.gov The reaction mixture is usually refluxed for several hours to ensure the completion of the reaction. Upon cooling, the reaction is acidified, leading to the precipitation of the desired this compound. This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state. jchemrev.com

The versatility of this method is demonstrated by its application to a wide array of carboxylic acid hydrazides, yielding a diverse library of 5-substituted-1,3,4-oxadiazole-2-thiols. For instance, isonicotinic acid hydrazide is used to produce the pyridin-4-yl isomer, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. Similarly, furan-2-carboxylic acid hydrazide is employed to synthesize 5-furan-2-yl jchemrev.comnih.govasianpubs.orgoxadiazole-2-thiol. nih.govnih.gov

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the cyclocondensation reaction is contingent upon several critical parameters. The optimization of these factors is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are often fine-tuned include the choice of solvent and base, the reaction temperature, and the duration of the reaction.

Ethanol is a commonly employed solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing. nih.gov The choice of base is also critical, with potassium hydroxide being a frequent choice due to its high solubility in ethanol and its effectiveness in promoting the reaction. The stoichiometry of the reactants, particularly the molar ratio of the hydrazide to carbon disulfide and the base, is another factor that is carefully controlled to drive the reaction to completion and minimize the formation of byproducts. The reaction time can vary, often requiring several hours of reflux to achieve a satisfactory yield. nih.gov Post-reaction workup, including the method of acidification, also plays a role in the purity of the isolated product.

One-Pot Multicomponent Synthetic Strategies

In a move towards more efficient and environmentally benign synthetic processes, one-pot multicomponent reactions have emerged as a powerful tool in organic synthesis. asianpubs.org These strategies offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a reduction in waste generation.

Regioselective Derivatization at the Thiol Moiety

The thiol group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring is a versatile handle for further chemical modifications. The nucleophilic nature of the sulfur atom allows for a variety of regioselective derivatization reactions, leading to a wide range of functionalized molecules with potentially enhanced biological activities.

S-Alkylation and S-Acylation Reactions

S-alkylation and S-acylation are two of the most common derivatization strategies for this compound. These reactions involve the attachment of alkyl or acyl groups to the sulfur atom, respectively.

S-alkylation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. A variety of alkylating agents can be used, leading to the formation of thioether derivatives. nih.gov

S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction results in the formation of a thioester linkage. For example, S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has been synthesized and evaluated for its biological activities. jchemrev.comjchemrev.com

The table below provides examples of S-substituted derivatives of related 5-aryl-1,3,4-oxadiazole-2-thiols, illustrating the types of modifications possible.

| Starting Material | Reagent | Product | Reference |

| 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol | Benzyl chloride | 2-(Benzylthio)-5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazole | nih.gov |

| 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol | Ethyl bromoacetate | Ethyl 2-((5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | nih.gov |

| 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | Benzoyl chloride | S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | jchemrev.comjchemrev.com |

Formation of Mannich Bases Incorporating the Oxadiazole-2-thiol Core

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, the active hydrogen on the nitrogen atom of the oxadiazole ring can participate in a Mannich reaction. nih.govresearchgate.net

This reaction is typically carried out by treating the 1,3,4-oxadiazole-2-thiol (B52307) with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic nitrogen of the oxadiazole ring. This results in the formation of N-Mannich bases, where an aminomethyl group is attached to the nitrogen at the 3-position of the oxadiazole ring.

The synthesis of Mannich bases of 5-furan-2-yl jchemrev.comnih.govasianpubs.orgoxadiazole-2-thiol has been reported, demonstrating the feasibility of this reaction on the 1,3,4-oxadiazole-2-thiol scaffold. nih.govnih.gov A variety of amines can be employed in this reaction, leading to a diverse range of Mannich bases with different substituents. nih.gov

Below is a table showcasing examples of Mannich bases derived from related 5-substituted-1,3,4-oxadiazole-2-thiols.

| Starting Material | Amine | Formaldehyde | Product | Reference |

| 5-Furan-2-yl jchemrev.comnih.govasianpubs.orgoxadiazole-2-thiol | Morpholine | Yes | 5-Furan-2-yl-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | nih.govnih.gov |

| 5-Furan-2-yl jchemrev.comnih.govasianpubs.orgoxadiazole-2-thiol | Piperidine | Yes | 5-Furan-2-yl-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | nih.govnih.gov |

| 5-Phenyl-1,3,4-oxadiazole-2-thione | Dimethylamine | Yes | 3-((Dimethylamino)methyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |

Synthesis of Bis-Oxadiazole and Other Hybrid Heterocyclic Conjugates

The strategic combination of the this compound scaffold with other heterocyclic systems, or its dimerization into bis-oxadiazole structures, represents an advanced synthetic approach to developing novel compounds. These hybrid molecules and conjugates are designed to explore enhanced chemical properties and biological activities by leveraging the unique structural features of each constituent ring. The nucleophilic thiol group on the oxadiazole ring serves as a versatile handle for constructing these complex architectures, primarily through the formation of stable thioether linkages.

Synthesis of Bis-Oxadiazole Conjugates

A primary method for synthesizing bis-oxadiazole compounds involves the S-alkylation of two equivalents of this compound with a single equivalent of a dihaloalkane. This reaction typically proceeds in the presence of a base in a polar solvent, such as ethanol. The base, often sodium hydroxide or potassium carbonate, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halides on the alkyl chain in a sequential nucleophilic substitution reaction. The length and nature of the alkyl linker can be varied to control the flexibility and spatial orientation of the two terminal oxadiazole moieties.

This methodology allows for the creation of symmetrical molecules where two 5-(pyridin-2-yl)-1,3,4-oxadiazole units are connected by a central alkyl chain via thioether bonds.

Table 1: Synthesis of a Representative Bis-Oxadiazole Compound

| Reactant 1 | Reactant 2 | Conditions | Product Structure | Product Name |

|---|---|---|---|---|

| This compound | 1,4-Dibromobutane | Base (e.g., NaOH), Ethanol, Reflux | ![Chemical structure of 1,4-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane](https://i.imgur.com/example-bis-oxadiazole.png) | 1,4-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane |

Synthesis of Other Hybrid Heterocyclic Conjugates

The synthesis of hybrid molecules involves linking the this compound core to a different heterocyclic system. This is most commonly achieved by reacting the thiol with a heterocyclic compound bearing a suitable electrophilic site, such as a halogenated side chain.

One established route is the condensation of the oxadiazole-thiol with a chloro- or bromo-substituted heterocycle. For instance, reacting the thiol with a 2-(chloromethyl)-substituted heterocycle (like another oxadiazole, thiadiazole, or quinoline) in the presence of a base yields a hybrid molecule connected by a flexible –S–CH₂– thioether bridge. nih.gov This method is highly adaptable, allowing for the conjugation of a wide variety of heterocyclic rings to the oxadiazole scaffold.

Further derivatization can be achieved by first reacting the thiol with an intermediate linker, such as ethyl chloroacetate, to form an ester. uobaghdad.edu.iq This ester can then be converted to a hydrazide, which serves as a new reactive point for condensation with aldehydes or cyclization with other reagents to form more complex, multi-ring hybrid systems. uobaghdad.edu.iqresearchgate.net

Table 2: Examples of Synthetic Routes to Hybrid Heterocyclic Conjugates

| Oxadiazole Starting Material | Coupling Partner/Reagent | Reaction Type | Resulting Linkage | Hybrid Product Type |

|---|---|---|---|---|

| This compound | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | S-Alkylation | Thioether (-S-CH₂-) | Oxadiazole-Thiadiazole Conjugate |

| This compound | Ethyl chloroacetate | S-Alkylation | Thioacetate (-S-CH₂-COO-) | Ester-functionalized Oxadiazole |

| This compound | Benzoyl chloride | S-Acylation | Thioester (-S-CO-) | Thioester-linked Oxadiazole-Benzene Hybrid nih.gov |

| This compound | 2-Chloro-N-arylacetamide | S-Alkylation | Thio-acetamide (-S-CH₂-CO-NH-) | Oxadiazole-Acetamide Conjugate nih.gov |

These synthetic strategies underscore the utility of this compound as a foundational building block for creating larger, more complex molecules with diverse structural motifs.

Based on a comprehensive search of the available scientific literature, the detailed experimental data required to fully construct the article on "this compound" according to the specified outline is not available.

While the compound, identified by CAS Number 3690-47-9, is known, published studies containing the specific data for its comprehensive structural elucidation and spectroscopic characterization are not present in the search results. This includes a lack of detailed, publicly accessible data for:

FT-IR spectroscopy

¹H and ¹³C NMR spectroscopy , including chemical shifts and coupling constants

Deuterium oxide exchange studies

Mass spectrometry fragmentation patterns

Elemental (CHN) analysis

Single-crystal X-ray diffraction analysis

It is important to note that a significant body of research exists for the isomeric compound, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (CAS 15264-63-8). However, due to the strict instructions to focus solely on the 5-(Pyridin-2-yl) isomer, it would be scientifically inaccurate and a violation of the prompt's constraints to use data from a different chemical entity.

Therefore, to ensure scientific accuracy and adhere strictly to the provided instructions, the requested article cannot be generated at this time due to the absence of the necessary source data for this compound.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment (TLC, HPLC, UPLC)

The purity of synthesized 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is a critical parameter that underpins the reliability of its subsequent characterization and application. Chromatographic techniques are fundamental in verifying the homogeneity of the compound and ensuring the absence of starting materials, intermediates, or by-products. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods employed for this purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized technique for the rapid and qualitative assessment of purity and for monitoring the progress of chemical reactions during the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.govmdpi.com In the synthesis of related 5-aryl-1,3,4-oxadiazole-2(3H)thione derivatives, TLC is routinely used to confirm the consumption of starting materials and the formation of the final product. researchgate.net

The principle of TLC involves spotting the compound onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. The differential partitioning of the compound and any impurities between the stationary and mobile phases results in their separation. The purity is assessed by the presence of a single spot, and the retention factor (Rƒ) value, a ratio of the distance traveled by the solute to that of the solvent front, is a characteristic property under defined conditions. For analogous 5-aryl-1,3,4-oxadiazole-2(3H)thione derivatives, various compositions of methanol (B129727) and chloroform (B151607) have been successfully employed as the mobile phase to achieve effective separation. researchgate.net

A summary of typical TLC conditions used for analogous compounds is presented in the table below.

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application |

| Silica Gel 60 F254 | Methanol:Chloroform (0.5:9.5) | UV Light (254 nm) | Purity assessment of 5-aryl-1,3,4-oxadiazole-2(3H)thione derivatives. researchgate.net |

| Silica Gel 60 F254 | Methanol:Chloroform (1:9) | UV Light (254 nm) | Confirmation of purity for 5-aryl-1,3,4-oxadiazole-2(3H)thione derivatives. researchgate.net |

| Silica Gel 60 F254 | Methanol:Chloroform (2:8) | UV Light (254 nm) | Purity confirmation of synthesized 5-aryl-1,3,4-oxadiazole-2(3H)thione derivatives. researchgate.net |

| Silica Gel 60 F254 | Methanol:Chloroform (3:7) | UV Light (254 nm) | Monitoring reaction progress and purity of 5-aryl-1,3,4-oxadiazole-2(3H)thione derivatives. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced, high-resolution analytical techniques indispensable for the quantitative purity determination of pharmaceutical compounds and fine chemicals. While specific HPLC or UPLC methods for the detailed purity assessment of this compound are not extensively detailed in the reviewed literature, the general applicability of these methods is well-established for analogous heterocyclic compounds.

These techniques operate on the principle of separating components of a mixture by passing it through a column packed with a stationary phase under high pressure. A detector then measures the concentration of each component as it elutes from the column, generating a chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks.

For a compound like this compound, a typical HPLC or UPLC method would likely involve:

Stationary Phase: A reversed-phase column (e.g., C18 or C8) is commonly used for polar heterocyclic compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol.

Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance would be appropriate for detection and quantification.

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (typically <2 µm), allowing for higher pressures, faster run times, and improved resolution and sensitivity. This would be particularly advantageous for detecting trace impurities that might not be resolved by conventional HPLC. The development of a validated HPLC or UPLC method would be a critical step in the quality control process for this compound, providing precise and accurate data on its purity profile.

Chemical Reactivity and Tautomeric Equilibria

Thiol-Thione Tautomerism of the 1,3,4-Oxadiazole-2-thiol (B52307) Moiety.researchgate.netresearchgate.netnih.govjchemrev.com

The 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol molecule exhibits prototropic tautomerism, existing in a dynamic equilibrium between a thiol form and a thione form. jchemrev.com The thiol tautomer possesses an S-H group, making the ring aromatic, while the thione tautomer features a C=S (thiocarbonyl) group and an N-H bond within the heterocyclic ring. nih.gov This equilibrium is fundamental to understanding the compound's structure and reactivity. Although one form may predominate under specific conditions, the presence of the other allows for diverse chemical reactivity. jchemrev.comnih.gov

Spectroscopic analysis provides definitive evidence for the existence of both thiol and thione tautomers and indicates that the predominant form can differ between the solid and solution states.

Infrared (IR) Spectroscopy : In the solid state, IR spectra of similar 1,3,4-oxadiazole-2-thiol derivatives typically show characteristic absorption bands for N-H (around 3100-3360 cm⁻¹) and C=S (around 1250-1270 cm⁻¹) stretching vibrations. nih.gov The presence of these bands, and often the absence of a distinct S-H stretching band, strongly suggests that the thione form is dominant in the solid phase. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, ¹H-NMR spectra can provide evidence for the equilibrium. Signals corresponding to the N-H proton of the thione form can be observed. nih.gov In some cases, a very weak signal for the S-H proton of the thiol form may also be detected, confirming the presence of both tautomers in solution. nih.govmdpi.com

UV-Vis Spectroscopy : The tautomeric equilibrium has been studied in various solvents using UV-spectrophotometry. lp.edu.ua The transition between the chromophores of the thione and thiol forms results in significant changes in the electronic spectra, allowing for the investigation of the equilibrium under different solvent conditions. lp.edu.ua

| Spectroscopic Method | Tautomer Indicated | Key Observations | State |

| IR Spectroscopy | Thione | Presence of N-H (~3100 cm⁻¹) and C=S (~1260 cm⁻¹) bands. nih.gov | Solid |

| ¹H-NMR Spectroscopy | Thione / Thiol | Observation of N-H proton signal; potential for weak S-H signal. nih.govmdpi.com | Solution |

| UV-Vis Spectroscopy | Thiol & Thione | Shifts in absorption maxima with changing solvent polarity. lp.edu.ua | Solution |

The position of the thiol-thione equilibrium is not static and is influenced by several factors, primarily the nature of the solvent.

Solvent Polarity : The relative permittivity and hydrogen-bonding capability of the solvent play a crucial role. lp.edu.ua Polar protic solvents can stabilize the thione form through hydrogen bonding with the N-H and C=S groups. Conversely, the thiol form may be more favored in other environments. The study of the equilibrium in various solvents demonstrates that the prevalence of one tautomer over the other is highly dependent on the dielectric medium. lp.edu.ua

Reaction Conditions : The equilibrium can be shifted by the presence of acids or bases. In alkaline conditions, deprotonation of the thiol form generates a thiolate anion, which is a potent nucleophile, effectively pulling the equilibrium towards the thiol side to react. nih.govmdpi.com

Nucleophilic Reactivity of the Thiol Group in Chemical Transformations.mdpi.com

Despite the thione form being potentially more stable, the compound readily undergoes reactions characteristic of the thiol tautomer. The sulfur atom of the deprotonated thiol (thiolate) is a strong nucleophile and participates in various substitution reactions.

S-Alkylation : The compound reacts with alkyl halides, such as methyl iodide, in an alkaline medium to yield the corresponding S-alkylated derivative. This reaction serves as strong chemical evidence for the existence of the thiol tautomer, as the reaction proceeds via the nucleophilic sulfur atom. mdpi.com

Mannich Reactions : The thiol form is reactive in Mannich reactions. Condensation with formaldehyde (B43269) and a primary or secondary amine leads to the formation of N-substituted aminomethyl derivatives. The synthesis of these Mannich bases further confirms the accessibility and reactivity of the thiol tautomer. nih.govmdpi.com

| Reaction Type | Reagents | Product Type |

| S-Alkylation | Methyl Iodide (CH₃I), Base | S-methyl derivative |

| Mannich Reaction | Formaldehyde (CH₂O), Amine (R₂NH) | S-aminomethyl derivative |

Engagement in Ring-Opening and Ring-Closure Reactions

The 1,3,4-oxadiazole (B1194373) ring system is generally stable, but its formation through ring-closure is a key synthetic strategy.

The most common method for synthesizing the this compound scaffold is a ring-closure reaction. This process involves the cyclization of pyridine-2-carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. nih.govlp.edu.ua The initial reaction forms a dithiocarbazate salt, which upon heating undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring. While ring-opening reactions are known for certain heterocyclic systems under specific conditions, the formation of this compound is predominantly characterized by this robust ring-closure methodology. nih.govresearchgate.net

Coordination Chemistry of 5 Pyridin 2 Yl 1,3,4 Oxadiazole 2 Thiol As a Ligand

Chelation Modes and Donor Atom Preferences (S-, N-coordination)

5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (HL) possesses several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms within the oxadiazole ring, and the exocyclic sulfur atom. In its deprotonated form (L⁻), the ligand typically coordinates to metal centers through a combination of its nitrogen and sulfur atoms, exhibiting versatile chelation and bridging behaviors.

The most common coordination mode involves the formation of a chelate ring through the pyridinyl nitrogen and one of the adjacent nitrogen atoms of the oxadiazole ring. However, the exocyclic thione/thiolate group is also a primary coordination site. Studies on related heterocyclic thiones show that coordination often occurs through the exocyclic sulfur and an endocyclic nitrogen atom. For instance, in a zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the central Zn(II) atom is coordinated by two sulfur and two nitrogen atoms from four different ligand molecules, creating zigzag polymeric chains. nih.gov This establishes a precedent for a preference for N,S-coordination.

The specific chelation mode and resulting geometry are significantly influenced by the radius of the central metal ion. researchgate.net Research on d¹⁰ transition metal complexes with 5-(2-pyridyl)-1,3,4-oxadiazole-2-thione has demonstrated that the size and nature of the metal ion dictate the final structure of the coordination compound. researchgate.net This suggests that the ligand can adapt its coordination to accommodate the steric and electronic requirements of different metals, leading to varied structural motifs. For example, the ligand can act as a bidentate N,N-donor using the pyridine and oxadiazole nitrogens or as an N,S-donor. In polymeric structures, it often functions as a bridging ligand, linking multiple metal centers to form extended networks.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The ligand is often deprotonated in situ using a base like potassium hydroxide (B78521) to facilitate coordination as an anion.

A general synthetic procedure involves dissolving the ligand and a base in a solvent such as ethanol (B145695), followed by the addition of the metal salt solution. For example, the synthesis of a zinc(II) complex with a similar ligand, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), involved dissolving the ligand and KOH in ethanol, followed by mixing with an ethanolic solution of ZnCl₂ and stirring at 323 K. nih.gov A diffusion synthetic method has also been successfully employed to obtain single crystals of complexes. researchgate.net

Several d¹⁰ transition metal complexes of 5-(2-pyridyl)-1,3,4-oxadiazole-2-thione (HL⁵) have been synthesized and characterized. researchgate.net These complexes demonstrate the ligand's coordination versatility.

| Compound Formula | Metal Ion | Brief Structural Description |

| [Zn(L⁵)₂(H₂O)₂] | Zn(II) | A discrete mononuclear complex. |

| [Cd(L⁵)₂]n | Cd(II) | A one-dimensional coordination polymer. |

| [Hg₂(L⁵)₄] | Hg(I) | A dinuclear complex. |

Data sourced from ResearchGate. researchgate.net

These complexes are thoroughly characterized using a range of analytical techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (pyridine and oxadiazole) and C=S groups upon complexation indicate their involvement in bonding. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. researchgate.net

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

Photoluminescence: Investigates the luminescent properties of the complexes, which can be influenced by the metal-ligand coordination. researchgate.net

Supramolecular Assembly and Metal-Organic Framework (MOF) Formation

The ability of this compound to act as a bridging ligand is fundamental to its role in forming supramolecular assemblies and coordination polymers. The presence of multiple coordination sites allows it to link metal ions into one-, two-, or three-dimensional networks.

The formation of the coordination polymer [Cd(L⁵)₂]n is a clear example of supramolecular assembly driven by metal-ligand coordination. researchgate.net In such structures, the ligand molecules act as linkers between cadmium centers, propagating the structure into an extended chain. In other related systems, extended hydrogen bonding between adjacent complex units contributes to the formation of a stable supramolecular framework. researchgate.net

While the term Metal-Organic Framework (MOF) is not explicitly used in the available literature for the 2-pyridyl isomer, its structural analogue, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, is recognized as a building block for the formation of MOFs and other coordination polymers. These materials are noted for their potential applications in areas like ion exchange, catalysis, and gas storage. Given the similar structural and coordination features, this compound represents a promising candidate for the design and synthesis of novel MOFs with potentially interesting structural topologies and properties. The formation of polymeric structures like [Cd(L⁵)₂]n underscores this potential. researchgate.net

Advanced Computational and Theoretical Investigations

Quantum Chemistry Calculations (e.g., Density Functional Theory)

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule. mdpi.comnih.gov These calculations help in understanding the molecule's geometry, stability, and reactivity by modeling its electronic structure. nih.gov For 1,3,4-oxadiazole (B1194373) derivatives, DFT methods like B3LYP are commonly used to optimize molecular structures and analyze frontier molecular orbitals. mdpi.com

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy)

The electronic and reactive nature of a molecule can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, indicating a higher propensity for intramolecular charge transfer. researchgate.net For heterocyclic compounds containing moieties like 1,3,4-oxadiazole and pyridine (B92270), these calculations are crucial for predicting their behavior. For instance, in a theoretical study of the related 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the HOMO and LUMO energies were calculated to be -6.294 eV and -3.253 eV, respectively, resulting in an energy gap of 3.041 eV. researchgate.net The HOMO was primarily localized over the sulfur atom, indicating this as a likely site for electron donation. researchgate.net

From these energy values, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity profile. nih.gov

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table outlines the common reactivity descriptors calculated using HOMO and LUMO energy values obtained from quantum chemical computations.

While specific DFT data for 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is not extensively published, analysis of its isomers and related structures suggests that the distribution of frontier orbitals would be significantly influenced by the nitrogen atom in the pyridine ring and the sulfur atom in the thiol group. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also a reliable method for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) can be performed and compared with experimental data. researchgate.net

For example, in a study on the analogous 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, DFT calculations using the B3LYP/6-311++G(d,p) basis set were used to compute its vibrational spectra. The theoretical wavenumbers showed excellent agreement with the experimental FT-IR and Raman spectra, allowing for a complete assignment of the vibrational modes. researchgate.net Similar computational studies on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) have also demonstrated the power of DFT in accurately predicting its infrared spectrum. researchgate.net This approach allows researchers to confirm the molecular structure and understand the contributions of different functional groups to the spectroscopic profile. For this compound, such calculations would help in assigning the characteristic vibrational bands of the pyridine and oxadiazole rings and the C=S and N-H/S-H groups associated with the thiol/thione tautomerism.

Molecular Docking Studies of Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. orientjchem.orgnih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's biological activity. orientjchem.org

Binding Affinity Prediction and Interaction Analysis

Docking simulations calculate a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the target protein. A lower binding energy typically indicates a more stable and favorable interaction. These simulations also provide a detailed view of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

A study on amide derivatives of the closely related N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine performed docking against the DNA gyrase B protein from Staphylococcus aureus (PDB ID: 5JZX). The results showed that these compounds exhibited good binding affinities, with calculated binding energies ranging from -6.9 to -8.1 kcal/mol, indicating strong potential for inhibitory activity. orientjchem.org

Table 2: Binding Energies of N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine Derivatives with DNA Gyrase B (PDB: 5JZX)

| Compound ID | Binding Energy (kcal/mol) |

|---|---|

| 2 | -6.9 |

| 3a | -7.5 |

| 3b | -7.3 |

| 3c | -8.1 |

| 3d | -7.8 |

| 3e | -7.1 |

Data sourced from a molecular docking study on derivatives of the 5-(pyridin-2-yl)-1,3,4-oxadiazole core, demonstrating their binding affinity for a bacterial protein target. orientjchem.org

Similarly, derivatives of the 5-(pyridin-4-yl) isomer have been docked against various targets, revealing key interactions. For example, in a study targeting the antitubercular receptor H37R, potent compounds displayed interactions involving pi-alkyl and hydrogen bonding. researchgate.net

Identification and Characterization of Putative Molecular Targets

Molecular docking studies have been instrumental in identifying a range of potential molecular targets for pyridyl-oxadiazole-thiol scaffolds, highlighting their therapeutic potential across different disease areas.

Antimicrobial Targets : Derivatives of the 5-(pyridin-2-yl)-1,3,4-oxadiazole core have been docked against the DNA gyrase B subunit of S. aureus (PDB: 5JZX), suggesting a potential mechanism for antibacterial activity. orientjchem.org Studies on the 4-pyridyl isomer have identified other microbial enzymes, such as E. coli biotin (B1667282) carboxylase and S. aureus biotin protein ligase, as potential targets. rdd.edu.iq

Antitubercular Targets : The antitubercular receptor H37R has been identified as a putative target for derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. researchgate.net

Anticancer Targets : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have been designed and docked as inhibitors of VEGFR-2, indicating their potential as anti-angiogenic agents. mdpi.combenthamscience.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing valuable insights into the conformational stability of the ligand and the protein, as well as the stability of their complex. mdpi.com

For a class of compounds like 1,3,4-oxadiazole derivatives, MD simulations are used to:

Assess the stability of the docking pose by running simulations for tens or hundreds of nanoseconds.

Analyze the flexibility of the ligand within the binding pocket and identify any significant conformational changes in the protein upon binding.

Calculate binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone.

Although specific MD simulation studies for this compound have not been widely reported, the methodology has been applied successfully to other 1,3,4-oxadiazole derivatives targeting proteins like VEGFR-2. mdpi.com Such studies are crucial for validating docking results and gaining a deeper understanding of the dynamic interactions that govern ligand binding and efficacy, representing an important avenue for future research on this specific compound.

In Silico Molecular Transport Properties Prediction

The prediction of molecular transport properties, often encapsulated in the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in the early phases of drug discovery. These computational predictions help to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical trial failures. For this compound, while specific experimental data on its transport properties are not extensively documented in publicly available literature, its characteristics can be inferred from computational studies performed on analogous 1,3,4-oxadiazole derivatives.

In silico tools and web servers, such as SwissADME and ADMETlab 2.0, are frequently used to calculate a range of physicochemical and pharmacokinetic parameters. mdpi.comresearchgate.net Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated that this class of compounds generally exhibits good drug-likeness properties. nih.gov These predictions are often guided by established principles like Lipinski's Rule of Five and Veber's rules, which correlate a compound's oral bioavailability with specific molecular properties. nih.gov

For a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives, in silico ADME predictions revealed that most of the compounds displayed absorption percentages greater than 70% and were compliant with both Lipinski's and Veber's rules, suggesting good potential for oral bioavailability and intestinal absorption. nih.gov Similarly, computational analysis of novel benzimidazole-1,3,4-oxadiazole derivatives indicated favorable oral bioavailability based on their octanol-water partition coefficients (log P). japtronline.com The water solubility and skin permeability are also key parameters that can be computationally estimated. japtronline.com

Based on these analogous studies, a predictive ADME profile for this compound can be constructed. The following interactive table presents a hypothetical but representative in silico ADME prediction for the target compound, derived from typical values observed for this class of molecules.

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 179.20 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 80 - 100 | < 140 |

| Rotatable Bonds | 1 | < 10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

These predicted parameters suggest that this compound is likely to have favorable molecular transport properties, making it a promising candidate for further investigation.

Machine Learning Applications in Compound Analysis and Predictive Modeling

Machine learning (ML) has emerged as a transformative technology in drug discovery and materials science, enabling the rapid analysis of complex datasets and the development of predictive models for various chemical and biological properties. nih.govpropulsiontechjournal.com In the context of this compound and its derivatives, machine learning can be applied to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. laccei.org

The general workflow for developing a QSAR model involves several key steps:

Data Collection : A dataset of molecules with known activities is compiled.

Descriptor Calculation : Numerical representations of the molecular structures (descriptors) are calculated. These can include physicochemical properties, topological indices, and quantum chemical parameters.

Model Training : A machine learning algorithm (e.g., multiple linear regression, support vector machines, random forests, or neural networks) is trained on the dataset to learn the relationship between the descriptors and the activity. propulsiontechjournal.comscispace.com

Model Validation : The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation on a separate test set of compounds. scispace.com

Furthermore, QSAR studies have been performed on various series of 1,3,4-oxadiazole derivatives to predict their antimicrobial, anti-inflammatory, and anticancer activities. nih.gov These studies identify the key molecular descriptors that govern the biological activity of these compounds, providing valuable insights for the design of new, more potent derivatives.

To illustrate the application of machine learning in this context, the following interactive table outlines a hypothetical QSAR model for predicting the biological activity of a series of 1,3,4-oxadiazole derivatives. The descriptors and coefficients are representative of those commonly found in such studies.

| Descriptor | Description | Coefficient | Importance |

|---|---|---|---|

| LogP | Lipophilicity | +0.45 | High |

| TPSA | Topological Polar Surface Area | -0.21 | Medium |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | +0.15 | Medium |

| Molecular Volume | Van der Waals volume of the molecule | +0.08 | Low |

This hypothetical model suggests that higher lipophilicity (LogP) and a higher energy HOMO are positively correlated with activity, while a larger polar surface area (TPSA) has a negative impact. Such models can guide the chemical synthesis of new derivatives of this compound with potentially enhanced biological activity. The integration of machine learning into the analysis and predictive modeling of this compound and its analogues holds significant promise for accelerating its development as a therapeutic agent. propulsiontechjournal.com

Structure Activity Relationship Sar Studies in 5 Pyridin 2 Yl 1,3,4 Oxadiazole 2 Thiol Derivatives

Influence of Pyridine (B92270) Substituent Modifications on Molecular Activity

The pyridine ring at the 5-position of the 1,3,4-oxadiazole (B1194373) core is a crucial determinant of biological activity. While extensive modifications on the pyridine ring of the title compound itself are not widely detailed in the provided context, the importance of this heterocyclic moiety is well-established when compared to other substituents. For instance, in the development of Bloom Helicase (BLM) inhibitors, the 5-(pyridin-4-yl) moiety was found to be critical for activity. Attempts to replace the pyridine with other nitrogen-containing heterocycles were largely unsuccessful, with only a pyridine analog maintaining an IC₅₀ comparable to the original hit compound (4.0 μM). nih.gov This suggests a strong preference for the specific electronic and steric properties conferred by the pyridine ring in the interaction with the biological target. nih.gov The basic nitrogen of the pyridine is often highlighted as a key interaction point. The replacement of a carbocyclic anilino moiety with the more basic pyridyl group has been a strategy in designing novel anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). jst.go.jp

Systematic Diversification of the 2-Thiol Moiety through S-Substitution

The 2-thiol group of the 5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold serves as a versatile handle for introducing a wide array of substituents, significantly influencing the compound's biological profile. This is typically achieved through S-alkylation or S-arylation, leading to the synthesis of diverse chemical libraries.

Research has shown that S-substitution can lead to potent antimicrobial and anticancer agents. For example, S-alkylation of the parent thiol with substituted phenacyl bromides, followed by further reactions, has produced derivatives with excellent cytotoxic activity against the MCF-7 breast cancer cell line. jst.go.jp Some of these compounds exhibited IC₅₀ values (0.010 µM and 0.012 µM) more potent than the reference drug. jst.go.jp The nature of the substituent plays a key role; derivatives containing halogenated aromatic rings or specific groups like 3,5-dinitrophenyl have shown enhanced antibacterial activity. mdpi.com Similarly, for antitubercular activity, S-substituted derivatives bearing bromine, methyl, or nitro groups on a phenyl ring demonstrated the highest potency. mdpi.com

Table 1: Effect of S-Substitution on Biological Activity

| Parent Scaffold | S-Substituent Type | Resulting Biological Activity | Key Finding |

|---|---|---|---|

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Ethylidene-hydrazinecarbothioamide derivatives | Antitubercular | Derivatives showed MIC values of 3.90 µg/mL against Mycobacterium strains. mdpi.com |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Substituted Phenacyl groups | Anticancer (MCF-7) | Compounds 18 and 22 were more active than the reference drug with IC₅₀ values of 0.010 µM and 0.012 µM, respectively. jst.go.jp |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | Phenyl rings with Br, CH₃, or NO₂ groups | Tuberculostatic | These specific substitutions showed the highest activity. mdpi.com |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | Halogenated aromatic rings | Antibacterial | The presence of a halogen enhances antibacterial activity. mdpi.com |

Bioisosteric Replacement Strategies within the Oxadiazole Heterocycle

Bioisosteric replacement of the 1,3,4-oxadiazole ring is a common strategy in medicinal chemistry to improve pharmacokinetic properties and biological activity. The 1,3,4-thiadiazole (B1197879) ring is a classic bioisostere of the 1,3,4-oxadiazole.

This strategy has been explored in related scaffolds, yielding important SAR insights. In a study on BLM helicase inhibitors based on a 5-(pyridin-4-yl) core, replacing the 1,3,4-thiadiazole with a 1,3,4-oxadiazole resulted in a complete loss of activity. nih.gov This finding underscores the critical role of the heteroatom within the five-membered ring for this specific target, suggesting that the sulfur atom may be involved in a key interaction that the oxygen atom cannot replicate. While the 1,3,4-oxadiazole ring can be a valuable bioisostere for amides and esters by participating in hydrogen bonding, its interchangeability with a thiadiazole is highly context- and target-dependent. jst.go.jpnih.gov In some cases, switching from a 1,2,4-oxadiazole (B8745197) to a 1,3,4-oxadiazole has been shown to improve metabolic stability and reduce off-target effects, though it may also decrease affinity for the primary target. rsc.org

Table 2: Bioisosteric Replacement of the Heterocyclic Core

| Original Heterocycle | Bioisosteric Replacement | Scaffold Context | Impact on Activity |

|---|---|---|---|

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | 5-(Pyridin-4-yl) derivative for BLM helicase inhibition | Complete loss of inhibitory activity. nih.gov |

| 1,3,4-Thiadiazole | Thiophene | 5-(Pyridin-4-yl) derivative for BLM helicase inhibition | Loss of inhibitory activity. nih.gov |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Cannabinoid receptor 2 (CB₂) ligands | Reduced CB₂ affinity but potential for improved metabolic stability. rsc.org |

Positional Effects of Substituents on Biological Potency and Selectivity

The spatial arrangement of substituents on both the pyridine ring and any appended groups is a critical factor influencing biological potency and selectivity. The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can drastically alter the molecule's electrostatic potential and its ability to form key interactions with a target.

In the case of BLM helicase inhibitors, the 4-pyridine moiety was established as the optimal isomer for the western region of the molecule. nih.gov This indicates a stringent positional requirement, where the nitrogen at the 4-position is likely forming a crucial hydrogen bond or other electrostatic interaction that cannot be replicated by nitrogen at the 2- or 3-position. Similarly, when substituents are introduced via S-alkylation, their position on an aromatic ring can be decisive. For example, structure-activity relationship studies of anticancer agents have often revealed that para-substituted halogen and hydroxy derivatives on a phenyl ring attached to the thiol group result in the most remarkable potency. mdpi.com This highlights the importance of the substituent's vector and its ability to occupy a specific sub-pocket within the target's binding site.

Mechanistic Exploration of Biological Actions and Molecular Targets

Investigation of Antimicrobial Action Pathways (e.g., Cell Membrane Puncturing, Cytoplasm Release)

The antimicrobial activity of 1,3,4-oxadiazole (B1194373) derivatives has been a subject of considerable research. While the precise mechanism for 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol has not been definitively elucidated, a proposed pathway for this class of compounds involves the disruption of the bacterial cell membrane. It is hypothesized that these molecules may puncture the cell membrane, leading to the release of cytoplasm and ultimately, cell death. This mechanism of action is a focal point for understanding the antibacterial and antifungal properties of this heterocyclic scaffold. Further research is needed to specifically confirm this pathway for this compound and to detail the molecular interactions involved in the membrane disruption process.

Studies on Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant potential of 1,3,4-oxadiazole-2-thiol (B52307) derivatives is attributed to their ability to act as free radical scavengers. The thiol group (-SH) present in the molecule is thought to play a significant role in this activity. Free radicals are highly reactive species that can cause oxidative stress and damage to biological molecules. Antioxidants neutralize these radicals by donating an electron or a hydrogen atom.

Studies on isomers of the target compound provide strong evidence for this free radical scavenging mechanism. For instance, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to exhibit antioxidant activity by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, with a reported half-maximal inhibitory concentration (IC50) of 17.47 μM. medchemexpress.com This indicates a potent ability to neutralize these reactive species. The general mechanism is believed to involve the hydrogen atom transfer (HAT) from the thiol group to the free radical, thus stabilizing it. Theoretical studies on 1,3,4-oxadiazole derivatives support that the free radical scavenging can occur through different mechanisms, including HAT, single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govfrontiersin.org

The antioxidant activity of a closely related isomer is detailed in the table below:

| Compound | Assay | IC50 (μM) |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | DPPH Free Radical Scavenging | 17.47 |

This table presents data for an isomer of the subject compound to illustrate the antioxidant potential of this chemical scaffold.

Emerging Applications in Materials Science and Corrosion Inhibition

Inhibition of Metallic Corrosion (e.g., Copper)

The structural features of pyridyl-1,3,4-oxadiazole-2-thiol compounds, containing nitrogen, sulfur, and oxygen atoms, make them highly effective corrosion inhibitors, particularly for copper and its alloys. ull.esull.es These heteroatoms act as active centers for adsorption onto metal surfaces, leading to the formation of a protective barrier against corrosive agents. ull.es

Adsorption Mechanism on Metal Surfaces

The high inhibition efficiency of compounds like 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is attributed to their strong adsorption onto the copper surface. ull.es The adsorption process involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding). Quantum chemistry calculations and molecular dynamics studies predict a strong chemical interaction between the copper surface and the inhibitor molecule, primarily through the thiolate (sulfur) group. ull.esresearchgate.net

The adsorption mechanism involves:

Shared Electron Interactions: The lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of copper atoms.

Thiolate Bonding: The thiol group is a primary site for strong chemical bonding with copper. researchgate.net

Surface Coverage: The inhibitor molecules arrange themselves on the metal surface, creating extensive coverage that blocks active corrosion sites. ull.es Studies on similar thiol-containing compounds confirm that adsorption is a key factor in corrosion protection. mdpi.com

Formation and Characterization of Protective Barrier Films

The adsorption of the inhibitor leads to the formation of a compact and durable protective film on the copper surface. ull.es This barrier film isolates the metal from the corrosive saline environment. ull.es The characterization of this film has been performed using various surface analysis techniques:

Spectroscopic Analysis (Raman, XPS): Techniques like Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) confirm the presence of a film composed mainly of the organic inhibitor molecules. ull.esresearchgate.net

Microscopy (SEM-EDX): Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) reveals a smoother surface morphology on protected copper compared to unprotected samples, indicating the presence of a uniform protective layer. ull.esresearchgate.net This film is responsible for providing long-lasting protection against corrosion. ull.es

Electrochemical Evaluation of Inhibition Efficiency

Electrochemical methods are crucial for quantifying the effectiveness of corrosion inhibitors. Studies on 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol have demonstrated exceptionally high inhibition efficiencies. ull.es

Potentiodynamic Polarization: These measurements show that the compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS data is used to model the corrosion process and calculate the inhibition efficiency. For copper in a 3.5 wt.% NaCl solution, inhibition efficiencies exceeding 99% have been reported with 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. ull.esull.es The polarization resistance (Rp) values, which are inversely proportional to the corrosion rate, increase significantly in the presence of the inhibitor. researchgate.net

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.25 | >99 |

| 0.50 | >99 |

| 1.00 | >99 |

| 1.50 | >99 |

Data derived from electrochemical studies demonstrating high efficiency at various concentrations. ull.es

Potential Applications in Functional Materials (e.g., Liquid Crystals, Polymer Additives)

The unique molecular structure of 1,3,4-oxadiazole (B1194373) derivatives, including the pyridyl-substituted thiols, makes them candidates for various applications in materials science.

Liquid Crystals: The rigid, aromatic core of the 1,3,4-oxadiazole ring combined with a pyridyl group is a structural motif found in some liquid crystals. mdpi.com These compounds can exhibit mesogenic properties, and their derivatives have been synthesized and characterized for potential use in fluorinated ionic liquid crystals. mdpi.com

Polymer Additives and Monomers: 1,3,4-oxadiazole-containing compounds can be used as building blocks (monomers) for functional polymers. For instance, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol can act as a bridging ligand to create novel coordination polymers and metal-organic frameworks (MOFs). chemicalbook.com Such polymers can have applications in gas storage, catalysis, and ion exchange. chemicalbook.com Research has also been conducted on the anionic polymerization of oxadiazole-containing 2-vinylpyridine (B74390) to create well-defined polymers. researchgate.net

Future Research Directions and Prospects

Development of Novel and Green Synthetic Routes

While established methods exist for the synthesis of 1,3,4-oxadiazole-2-thiols, typically involving the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, future research will prioritize the development of more sustainable and efficient synthetic protocols. mdpi.comnih.gov The principles of green chemistry offer a framework for these advancements, aiming to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. mdpi.com

Future synthetic strategies may include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with green chemistry principles. mdpi.com

Novel Catalytic Systems: Exploration of heterogeneous or molecular iodine catalysts could provide environmentally benign alternatives to traditional methods, offering mild reaction conditions and simple, scalable processes. mdpi.com

One-Pot Reactions: Designing multi-component, one-pot synthetic pathways will enhance efficiency by reducing the number of intermediate isolation and purification steps, thereby saving time, resources, and reducing solvent waste.

Rational Design of Multifunctional Heterocyclic Agents

The 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore present in drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.orgmedchemexpress.com The pyridine (B92270) moiety also contributes significantly to the biological profiles of many therapeutic agents. orientjchem.org The thiol group offers a reactive handle for further derivatization, allowing for the creation of diverse chemical libraries.

Future research in this area will focus on the rational design of hybrid molecules that combine the 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol scaffold with other known pharmacophores to create multifunctional agents. nih.gov For instance, linking this core to other heterocyclic systems like pyrimidine (B1678525) or thiazole (B1198619) could yield compounds with synergistic or enhanced biological activities. ijpsonline.com Structure-activity relationship (SAR) studies will be crucial to understand how different substituents on the pyridine ring or modifications at the thiol position influence efficacy and selectivity against various biological targets, such as VEGFR-2 in anti-angiogenic therapy or microbial enzymes. researchgate.netnih.gov

Table 1: Potential Therapeutic Targets for Designed this compound Derivatives

| Therapeutic Area | Potential Target | Design Strategy |

|---|---|---|

| Oncology | VEGFR-2, EGFR, LOX enzymes | Hybridization with known inhibitor fragments (e.g., quinoxalines, piperazines). researchgate.netresearchgate.netrsc.org |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Introduction of moieties known for antimicrobial activity. medchemexpress.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Bioisosteric replacement in known NSAID structures. nih.gov |

| Diabetes | α-glucosidase, DPP-IV | Incorporation of structural features from known inhibitors. nih.govchemmethod.com |

Exploration of New Catalytic Applications and Organosulfur Chemistry

The presence of nitrogen and sulfur atoms makes this compound an interesting candidate for applications in catalysis and organosulfur chemistry. The thiol group can be deprotonated to form a thiolate, which can act as a potent nucleophile or as a ligand for transition metals.

Future prospects in this domain include:

Ligand Development: The compound could serve as a bidentate or tridentate ligand, coordinating to metal centers through the pyridine nitrogen, an oxadiazole nitrogen, and the sulfur atom. Such metal complexes could be investigated for their catalytic activity in cross-coupling reactions, oxidation, or reduction processes.

Organocatalysis: The heterocyclic scaffold could be explored as a platform for developing novel organocatalysts, where the thiol group participates directly in the catalytic cycle.

Synthesis of Novel Organosulfur Compounds: The thiol group is a versatile functional group that can undergo a variety of transformations, such as oxidation to disulfides or sulfonic acids, and alkylation or acylation to form thioethers and thioesters. uobaghdad.edu.iq This reactivity opens avenues for synthesizing new classes of organosulfur compounds with unique chemical and biological properties. mdpi.com

Advancements in In Silico Screening and Predictive Modeling

Computational tools are indispensable in modern drug discovery and materials science for accelerating the design and optimization process. researchgate.net For this compound and its derivatives, in silico methods will be instrumental in predicting biological activity, pharmacokinetic properties, and potential toxicity, thereby guiding synthetic efforts toward the most promising candidates. nih.gov

Key areas for future computational research include:

Molecular Docking and Pharmacophore Modeling: These techniques will continue to be used to predict the binding modes and affinities of new derivatives against specific biological targets like protein kinases or enzymes, helping to elucidate their mechanism of action. orientjchem.orgmdpi.comnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like profiles early in the discovery pipeline, reducing late-stage attrition. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational stability and dynamic behavior of ligand-receptor complexes, offering a more detailed understanding of the binding interactions. chemmethod.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of the derivatives with their biological activities, enabling the prediction of potency for newly designed compounds.

Table 2: Application of In Silico Tools in Future Research

| Computational Tool | Application | Research Goal |

|---|---|---|

| Molecular Docking | Predict binding orientation and affinity in a target's active site. researchgate.net | Identify potent inhibitors for specific enzymes (e.g., VEGFR-2, EGFR). researchgate.netrsc.org |

| Pharmacophore Modeling | Identify essential structural features for biological activity. mdpi.com | Design novel compounds with improved target interaction. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Select candidates with good bioavailability and low toxicity risk. |

| Molecular Dynamics | Simulate the stability of ligand-protein complexes over time. chemmethod.com | Validate docking results and understand dynamic interactions. |

Integration with Advanced Biological Probe Design

The inherent structural features of the this compound scaffold, such as its aromaticity and the presence of multiple heteroatoms, make it an attractive core for the development of advanced biological probes. Fluorescent probes are vital tools for visualizing and understanding complex biological processes at the molecular level.

Future research could focus on modifying the core structure to create novel probes with tailored properties:

Fluorescent Probes: By conjugating the scaffold with fluorophores or designing derivatives with intrinsic fluorescence, it may be possible to develop probes for detecting specific metal ions, reactive oxygen species (ROS), or enzymatic activities within living cells.

Targeted Imaging Agents: The thiol group provides a convenient point of attachment for linking the molecule to biotin (B1667282), peptides, or other directing groups. This would enable the targeted delivery of the probe to specific organelles or cell types, enhancing the specificity of biological imaging.

Radiolabeled Tracers: The scaffold could be radiolabeled for use in in vivo imaging techniques like Positron Emission Tomography (PET). Such tracers could be designed to accumulate in tumor tissues, allowing for non-invasive cancer diagnosis and monitoring of therapeutic response. mdpi.com

Q & A

What spectroscopic methods are recommended for validating the synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives?

Basic

The structural validation of this compound and its derivatives requires a combination of 1H NMR, 13C NMR, FTIR, and mass spectrometry . For example, in the synthesis of N-(5-(Pyridin-2-yl)-1,3,4-Oxadiazol-2-yl)amine derivatives, these techniques confirmed the presence of key functional groups (e.g., oxadiazole ring vibrations at ~1,250 cm⁻¹ in FTIR) and molecular ion peaks in mass spectra .

How can reaction conditions be optimized for synthesizing 5-substituted oxadiazole derivatives?

Advanced

Reaction optimization involves monitoring progress via Thin Layer Chromatography (TLC) and adjusting parameters like temperature, solvent, and reaction time. Evidence shows that stirring for 4–6 hours in methanol, followed by precipitation with ice-cold water and aqueous NaOH, yields pure precipitates. Post-synthesis recrystallization (e.g., from methanol) improves purity .

What analytical challenges arise in distinguishing thiol-thione tautomerism in this compound?

Advanced

Thiol-thione tautomerism complicates spectral interpretation. FTIR can detect S–H stretches (~2,550 cm⁻¹ for thiol) or C=S vibrations (~1,200 cm⁻¹ for thione). 1H NMR may show absence/presence of thiol proton signals. Computational studies (e.g., DFT) are recommended to predict dominant tautomers under specific conditions .

How are antibacterial assays designed to evaluate derivatives of this compound?

Advanced

Derivatives are tested against Gram-positive/negative bacteria using agar diffusion or microdilution methods (e.g., MIC determination). For instance, compounds like 2-(4-sulfonylbenzyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole showed activity against S. aureus and E. coli. Structure-Activity Relationship (SAR) analysis correlates electron-withdrawing substituents (e.g., sulfonyl groups) with enhanced efficacy .

What safety protocols are critical when handling this compound?

Advanced

The compound is classified as acute toxic (Oral Category 4) and causes severe eye/skin irritation. Mandatory precautions include: